molecular formula C6H9ClO B12283461 Cyclobutylacetyl chloride CAS No. 59543-38-3

Cyclobutylacetyl chloride

Cat. No.: B12283461
CAS No.: 59543-38-3
M. Wt: 132.59 g/mol
InChI Key: ZTICGZOOKCTTML-UHFFFAOYSA-N
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Description

Cyclobutylacetyl chloride is an organic compound with the molecular formula C₆H₉ClO . It is a member of the acyl chloride family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylacetyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclobutylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, producing this compound and releasing sulfur dioxide (SO₂) or carbon monoxide (CO) as by-products .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Cyclobutylacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Cyclobutylacetic Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of cyclobutylacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form covalent bonds, resulting in the formation of amides and esters. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: Cyclobutylacetyl chloride is unique due to its four-membered cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific organic compounds that require the cyclobutyl moiety .

Properties

CAS No.

59543-38-3

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

2-cyclobutylacetyl chloride

InChI

InChI=1S/C6H9ClO/c7-6(8)4-5-2-1-3-5/h5H,1-4H2

InChI Key

ZTICGZOOKCTTML-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(=O)Cl

Origin of Product

United States

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